LAS191954 PI3Kδ Enzymatic Potency (IC₅₀ = 2.6 nM) Relative to Structurally Related Pyrrolotriazinone Analogs
LAS191954 exhibits an enzymatic IC₅₀ of 2.6 nM against PI3Kδ in a recombinant enzyme assay [1]. This potency level was achieved through systematic optimization of the pyrrolotriazinone scaffold, with direct SAR comparison to earlier leads demonstrating the contribution of specific substituents to potency gains [1].
| Evidence Dimension | PI3Kδ enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.6 nM |
| Comparator Or Baseline | Lead compound 6 (N-phenylpyrrolotriazinone core analog): IC₅₀ = 9.5 nM; earlier lead compound 15: IC₅₀ = 18 nM |
| Quantified Difference | 3.7-fold improvement over compound 6; 6.9-fold improvement over compound 15 |
| Conditions | Recombinant human PI3Kδ enzyme assay using ADP-Glo kinase assay format |
Why This Matters
This quantifies the potency advancement achieved in LAS191954 relative to earlier pyrrolotriazinone leads, establishing its position as an optimized compound with sub-10 nanomolar enzymatic potency.
- [1] Erra M, Taltavull J, Gréco A, et al. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. ACS Med Chem Lett. 2016;8(1):118-123. PMID: 28105286 View Source
